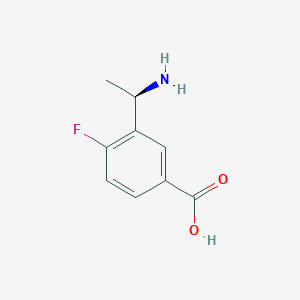
2-Amino-2-(5-chloro-6-methoxypyridin-3-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(5-chloro-6-methoxypyridin-3-yl)ethan-1-ol is a chemical compound with a molecular formula of C8H11ClN2O2 This compound is characterized by the presence of an amino group, a chloro-substituted pyridine ring, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(5-chloro-6-methoxypyridin-3-yl)ethan-1-ol typically involves the reaction of 5-chloro-6-methoxypyridine-3-carbaldehyde with an appropriate amine source under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amino alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the chlorination of a pyridine derivative, followed by methoxylation and subsequent amination. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(5-chloro-6-methoxypyridin-3-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or thiourea.
Major Products
The major products formed from these reactions include nitroso derivatives, secondary and tertiary amines, and various substituted pyridine derivatives.
Scientific Research Applications
2-Amino-2-(5-chloro-6-methoxypyridin-3-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(5-chloro-6-methoxypyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chloro-6-methylpyridine: This compound has a similar structure but with a methyl group instead of a methoxy group.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound contains a quinoline ring instead of a pyridine ring.
Uniqueness
2-Amino-2-(5-chloro-6-methoxypyridin-3-yl)ethan-1-ol is unique due to the presence of both chloro and methoxy substituents on the pyridine ring, which can influence its reactivity and biological activity. The combination of these functional groups provides a distinct chemical profile that can be exploited in various applications.
Properties
Molecular Formula |
C8H11ClN2O2 |
|---|---|
Molecular Weight |
202.64 g/mol |
IUPAC Name |
2-amino-2-(5-chloro-6-methoxypyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H11ClN2O2/c1-13-8-6(9)2-5(3-11-8)7(10)4-12/h2-3,7,12H,4,10H2,1H3 |
InChI Key |
FUNMKEAPXLRAKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)C(CO)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


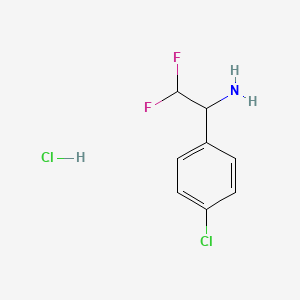




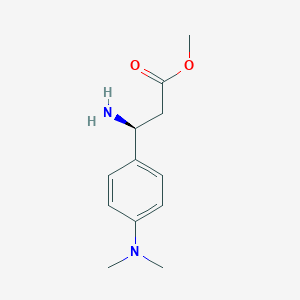
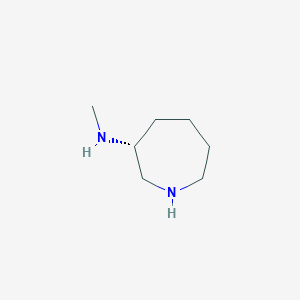
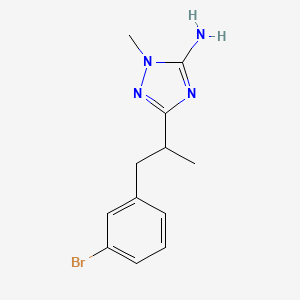

![3-(Difluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13040842.png)
